molecular formula C15H19ClN2O3 B12458739 tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate

tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate

Cat. No.: B12458739
M. Wt: 310.77 g/mol
InChI Key: RAZMHLMRAJTTLA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxyl compound

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate
  • Tert-butyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate

Uniqueness

Tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups make it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

tert-butyl 5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-10-9-15(20,11-5-7-12(16)8-6-11)18(17-10)13(19)21-14(2,3)4/h5-8,20H,9H2,1-4H3

InChI Key

RAZMHLMRAJTTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)OC(C)(C)C

Origin of Product

United States

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